molecular formula C18H11Cl2NO5 B2390334 N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide CAS No. 681479-65-2

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide

Cat. No. B2390334
CAS RN: 681479-65-2
M. Wt: 392.19
InChI Key: MTRFNLCSIJREDH-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a dichloro-2-oxochromene group (a chromene ring with two chlorine substituents and a carbonyl group), and a carboxamide group (a carbonyl group attached to an amine) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole ring, the introduction of the dichloro-2-oxochromene group, and the attachment of the carboxamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically used to elucidate the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the conditions under which it is used. For example, the benzodioxole group might undergo electrophilic aromatic substitution, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and crystalline structure, would be influenced by its molecular structure .

Scientific Research Applications

Supramolecular Chemistry

Supramolecular chemistry focuses on the study and synthesis of molecules that form larger, complex structures through non-covalent interactions. For example, benzene-1,3,5-tricarboxamides (BTAs) are used as versatile building blocks in supramolecular assembly due to their strong intermolecular hydrogen bonding, forming one-dimensional, nanometer-sized rod-like structures. These structures have applications in nanotechnology, polymer processing, and biomedical fields due to their self-assembly properties and multivalent nature (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Complex Molecules

Research in synthetic chemistry aims to create complex molecules with precise functions. For instance, the development of rigid P-chiral phosphine ligands for asymmetric hydrogenation of functionalized alkenes showcases the synthesis of molecules with high catalytic activities and excellent enantioselectivities. Such molecules are crucial for the production of chiral pharmaceutical ingredients, demonstrating the significant role of synthetic chemistry in drug development (Imamoto et al., 2012).

Antimicrobial and Anticancer Activities

Benzamide derivatives and related compounds have been extensively studied for their antimicrobial and anticancer properties. Synthesis and evaluation of novel compounds, such as N-benzimidazol-1-yl-methyl-benzamide derivatives, have shown significant antimicrobial activity against various pathogens. These studies contribute to the development of new therapeutic agents to combat resistant microbial strains and cancer (Sethi, Arora, Saini, & Jain, 2016).

Material Science

In material science, the synthesis of novel compounds leads to the development of materials with unique properties, such as covalent organic frameworks (COFs) with built-in amide active sites. These materials are efficient catalysts for chemical reactions like Knoevenagel condensation, showcasing the potential of chemical synthesis in creating materials with specific catalytic functions (Li et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is a drug or a biologically active compound, its mechanism of action would depend on how it interacts with its target in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO5/c19-11-4-10-5-12(18(23)26-16(10)13(20)6-11)17(22)21-7-9-1-2-14-15(3-9)25-8-24-14/h1-6H,7-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRFNLCSIJREDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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